2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5/c1-30-20-8-6-17(13-21(20)31-2)24-22(27)16(14-23)11-15-5-7-18(19(12-15)26(28)29)25-9-3-4-10-25/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBNDUBXTJKDQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

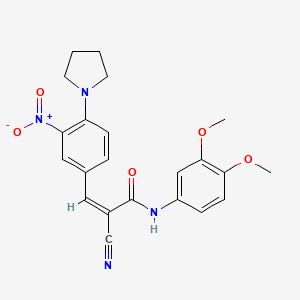

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a cyano group, a dimethoxyphenyl moiety, and a nitrophenyl-pyrrolidine segment, which are critical for its biological activity.

Biological Activity Overview

Research on this compound indicates several promising biological activities, including:

- Anti-inflammatory effects

- Antioxidant properties

- Potential anticancer activity

-

Anti-inflammatory Activity :

- The compound has shown efficacy in reducing pro-inflammatory cytokines such as IL-1β and TNFα in vitro. These effects were observed at non-cytotoxic concentrations, indicating a potential for therapeutic use in inflammatory conditions .

- In vivo studies demonstrated significant reductions in edema in CFA-induced paw edema models, suggesting that it may inhibit inflammatory pathways effectively .

-

Antioxidant Properties :

- Preliminary assays indicate that the compound exhibits antioxidant activity, which may contribute to its overall therapeutic profile by mitigating oxidative stress-related damage.

- Anticancer Potential :

In Vitro Studies

A series of in vitro assays were conducted to evaluate the cytotoxicity and biological effects of the compound:

| Concentration (μM) | IL-1β Reduction (%) | TNFα Reduction (%) |

|---|---|---|

| 25 | 45 | 30 |

| 50 | 60 | 50 |

| 100 | 75 | 70 |

These results indicate a dose-dependent response in reducing inflammatory cytokines .

In Vivo Studies

In vivo models further confirmed the anti-inflammatory effects:

| Model | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| CFA-induced paw edema | 100 | 55 |

| Zymosan-induced peritonitis | 5 | 61.8 |

| 10 | 68.5 | |

| 50 | 90.5 |

These findings highlight the compound's potential as an anti-inflammatory agent .

Q & A

Q. What are the typical synthetic routes for preparing 2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enamide?

The compound is synthesized via multi-step reactions involving substitution, reduction, and condensation. For example:

- Step 1 : Substitution of nitro groups using pyrrolidine under alkaline conditions (similar to methods in ).

- Step 2 : Reduction of nitro intermediates using iron powder in acidic media (see for analogous protocols).

- Step 3 : Condensation with cyanoacetamide derivatives using coupling agents like DCC or EDCl (referenced in ). Key considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography or recrystallization .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical methods : Use NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF).

- Chromatography : HPLC with UV detection for purity assessment (>95% threshold for biological assays). Note : Cross-validate results with computational tools (e.g., PubChem data) but avoid unreliable sources like BenchChem .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

- Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions.

- Low-polarity solvents (ethyl acetate, dichloromethane) are preferred for purification. Caution : Avoid protic solvents (e.g., water, alcohols) due to potential hydrolysis of the cyano group .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) optimize the synthesis of this compound?

- Reaction path search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., ICReDD’s approach in ).

- Machine learning : Train models on existing reaction datasets to predict optimal conditions (temperature, catalyst loading). Implementation : Combine computational outputs with high-throughput experimentation to validate predictions .

Q. What experimental design strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

- Factorial design : Systematically vary parameters (e.g., concentration, incubation time) to identify confounding variables ().

- Orthogonal assays : Validate activity using multiple methods (e.g., enzymatic vs. cell-based assays). Example : If IC₅₀ discrepancies arise, assess compound stability in assay media via LC-MS .

Q. How can researchers mitigate challenges in characterizing nitro and cyano group reactivity?

- Spectroscopic monitoring : Use in-situ IR or Raman to track nitro reduction kinetics.

- Protection/deprotection strategies : Temporarily mask reactive groups (e.g., cyano) during synthesis using trimethylsilyl groups. Case study : Analogous nitro-aniline intermediates require controlled reduction to avoid over-reduction to amines ().

Methodological Tables

Q. Table 1. Example Reaction Optimization Parameters

| Parameter | Range Tested | Optimal Value | Methodological Source |

|---|---|---|---|

| Temperature | 60–120°C | 80°C | |

| Catalyst (mol%) | 5–20% | 10% | |

| Reaction Time | 2–24 hrs | 6 hrs |

Q. Table 2. Common Analytical Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Cyano group hydrolysis | Use anhydrous solvents | |

| Nitro reduction side reactions | Controlled Fe/HCl conditions | |

| Low HPLC purity | Gradient elution optimization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.